Fludarabine-13C2,15N

Description

Overview of Fludarabine's Foundational Biochemical Relevance in Research Contexts

Fludarabine (B1672870) is a synthetic purine (B94841) nucleoside analog, structurally similar to the natural nucleoside deoxyadenosine (B7792050). patsnap.com It is a well-established antimetabolite used in the treatment of certain types of leukemia and lymphoma. nih.govwikipedia.org Its biochemical significance stems from its ability to interfere with critical cellular processes, primarily DNA synthesis. drugbank.comnih.gov

After entering a cell, fludarabine is converted into its active triphosphate form, F-ara-ATP. patsnap.combccancer.bc.ca This active metabolite then exerts its effects through several mechanisms:

Inhibition of DNA Synthesis: F-ara-ATP competes with the natural building block of DNA, deoxyadenosine triphosphate (dATP), for incorporation into newly forming DNA strands by DNA polymerase. patsnap.comnih.gov Its incorporation leads to the termination of DNA chain elongation, halting DNA replication. patsnap.comashpublications.org

Inhibition of Key Enzymes: F-ara-ATP also inhibits other crucial enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA primase. drugbank.combccancer.bc.ca The inhibition of ribonucleotide reductase depletes the cell of the necessary components for DNA synthesis. nih.govnih.gov

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage trigger programmed cell death, or apoptosis, in rapidly dividing cells. patsnap.comnih.gov

This multi-faceted mechanism of action makes fludarabine a subject of intense research to understand the intricacies of DNA replication, DNA repair pathways, and the cellular response to DNA damage. ashpublications.orgcsuohio.edu

Rationale for 13C and 15N Isotopic Incorporation in Fludarabine for Mechanistic Studies

The incorporation of stable isotopes ¹³C and ¹⁵N into the fludarabine molecule to create Fludarabine-13C2,15N provides researchers with a powerful analytical tool to dissect its complex mechanisms of action. The specific placement of these heavier isotopes allows for precise tracking and quantification using mass spectrometry and NMR spectroscopy. silantes.comwikipedia.org

Advantages of ¹³C and ¹⁵N Labeling in Fludarabine Research:

| Analytical Technique | Advantage of Isotopic Labeling | Research Application |

| Mass Spectrometry (MS) | Enables differentiation of the labeled drug and its metabolites from endogenous molecules based on their distinct mass-to-charge ratio. | Precisely quantifying the uptake of fludarabine into cells, its conversion to F-ara-ATP, and its incorporation into DNA and RNA. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Allows for the detailed structural analysis of how fludarabine interacts with its biological targets, such as DNA polymerases or the DNA helix itself. The ¹³C and ¹⁵N nuclei have unique NMR properties that can be exploited in advanced multi-dimensional NMR experiments. researchgate.netutoronto.cameihonglab.com | Elucidating the precise structural changes that occur when fludarabine is incorporated into a DNA strand, leading to chain termination. Studying the dynamics of enzyme-drug interactions. |

By using this compound, researchers can gain a deeper, more quantitative understanding of its metabolic activation, its interaction with cellular machinery, and the downstream consequences that lead to cell death. mdpi.com This knowledge is crucial for optimizing therapeutic strategies and developing new drugs that target similar pathways.

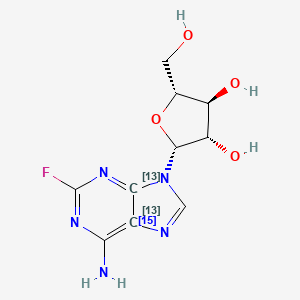

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN5O4 |

|---|---|

Molecular Weight |

288.21 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1/i4+1,8+1,13+1 |

InChI Key |

HBUBKKRHXORPQB-QLGAAOIYSA-N |

Isomeric SMILES |

C1=[15N][13C]2=C(N=C(N=[13C]2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |

Origin of Product |

United States |

Synthesis and Isotopic Integration Methodologies of Fludarabine 13c2,15n

Chemical and Chemo-Enzymatic Approaches for Site-Specific 13C and 15N Incorporation

The generation of Fludarabine-13C2,15N involves the precise introduction of two Carbon-13 (¹³C) atoms and one or more Nitrogen-15 (¹⁵N) atoms into the fludarabine (B1672870) molecule. This is achieved through sophisticated chemical and chemo-enzymatic strategies that allow for the selective placement of these heavy isotopes.

Chemo-enzymatic synthesis has emerged as a highly efficient and versatile method for producing isotopically labeled nucleosides like fludarabine. nih.govnih.gov This approach combines the specificity of enzymatic reactions with the flexibility of chemical synthesis. Generally, the process involves the enzymatic coupling of a pre-labeled ribose or arabinose sugar with a labeled nucleobase. nih.gov For this compound, this would entail the synthesis of a purine (B94841) ring system containing the desired ¹³C and ¹⁵N isotopes.

The synthesis of the labeled nucleobase is a critical step. For pyrimidines, for instance, precursors like ¹³C/¹⁵N labeled urea (B33335) can be used to introduce isotopes at specific positions. nih.gov A similar targeted approach is applied for purines. Once the labeled nucleobase is synthesized, enzymes such as purine nucleoside phosphorylase (PNP) can be employed to catalyze the transfer of the sugar moiety to the labeled base, forming the desired nucleoside. nih.gov This enzymatic step is highly specific, ensuring the correct stereochemistry of the final product. The chemo-enzymatic approach offers significant advantages, including high yields (often exceeding 80%) and the ability to create complex labeling patterns that are challenging to achieve through purely chemical methods. nih.govnih.gov

Validation of Isotopic Enrichment and Purity for Advanced Research Applications

Following synthesis, rigorous validation is imperative to confirm the isotopic enrichment and chemical purity of this compound. This validation ensures the reliability of the compound for its intended use in sensitive analytical applications. The primary techniques for this validation are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. almacgroup.comnih.gov

High-resolution mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for determining the level of isotopic incorporation. almacgroup.com By analyzing the mass-to-charge ratio (m/z) of the compound, researchers can distinguish between the unlabeled fludarabine and its various isotopically labeled forms. The high resolution of modern mass spectrometers allows for the separation and quantification of these different isotopic species, a process crucial for determining the isotopic enrichment. almacgroup.com A case study on a compound labeled with both ¹³C and ¹⁵N demonstrated the ability of accurate mass LC-MS to quantify the percentage of each labeled state, ensuring the final product meets the required specifications. almacgroup.com Commercial suppliers of labeled fludarabine provide detailed certificates of analysis that specify the minimum isotopic enrichment, which is often 99% for ¹³C and 98% for ¹⁵N. schd-shimadzu.comschd-shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the structure and isotopic labeling of the molecule. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the specific sites of ¹³C and ¹⁵N incorporation within the fludarabine structure. The chemical shifts in the NMR spectrum are sensitive to the isotopic composition, providing an unambiguous confirmation of the labeling pattern. nih.gov

The combination of these analytical techniques ensures that the synthesized this compound possesses the required high isotopic enrichment and chemical purity necessary for its role as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies.

Interactive Data Table: Commercially Available Labeled Fludarabine Specifications

| Product Name | Molecular Formula | Minimum Isotopic Enrichment | Minimum Purity |

| [¹³C,¹⁵N₂]-Fludarabine | C₈¹³C₂H₁₂FN₄¹⁵N O₄ | 99% ¹³C, 98% ¹⁵N | 98.00% |

| [¹³C,¹⁵N₃]-Fludarabine | C₉¹³CH₁₂FN₂¹⁵N₃O₄ | 99% ¹³C, 98% ¹⁵N | 95.00% |

| Fludarabine-¹³C₂,¹⁵N | ¹³C₂C₈H₁₂F¹⁵NN₄O₄ | - | - |

Data sourced from commercial suppliers. schd-shimadzu.comschd-shimadzu.comlgcstandards.com

Advanced Analytical Methodologies Utilizing Fludarabine 13c2,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary analytical technique that benefits significantly from the use of isotopically labeled compounds like Fludarabine-13C2,15N. The presence of ¹³C and ¹⁵N nuclei, both of which are NMR-active, provides additional spectroscopic handles to probe the molecule's structure and its interactions with its environment.

The precise placement of ¹³C and ¹⁵N isotopes in this compound is instrumental in the detailed elucidation of its three-dimensional structure and conformational dynamics in solution. NMR techniques can determine the spatial relationships between atoms, and the isotopic labels serve as specific points of observation. The analysis of NMR parameters, such as chemical shifts and coupling constants involving the labeled nuclei, provides critical constraints for building accurate molecular models. rsc.org

Studies on related fluorinated nucleoside analogues have demonstrated the utility of NMR in understanding their conformation. researchgate.net For instance, the conformation of the sugar moiety, which is crucial for biological activity, can be determined by analyzing the coupling constants between protons and the labeled carbons. researchgate.net The arabinose sugar in fludarabine (B1672870), with its distinct stereochemistry at the 2' carbon, leads to specific conformational preferences that influence its interaction with target enzymes. jenabioscience.com The isotopic labeling in this compound allows for a more refined analysis of these conformational states and any dynamic exchange between them.

Isotopically labeled ligands like this compound are invaluable for studying interactions with biological macromolecules, such as proteins and enzymes. nih.govuni-leipzig.de When the labeled fludarabine binds to a protein, changes in the NMR signals of the ¹³C and ¹⁵N nuclei can be observed. These changes, known as chemical shift perturbations, can be mapped onto the structure of the ligand to identify the parts of the molecule that are directly involved in the binding interaction.

This approach allows for the precise identification of the binding interface and can provide insights into the mode of binding. Furthermore, by observing the protein's NMR spectrum (if it is also isotopically labeled), one can simultaneously map the binding site on the protein surface. This dual observation provides a comprehensive picture of the protein-ligand complex. The use of ¹³C and ¹⁵N labels enhances the sensitivity and resolution of these experiments, making it possible to study even weak or transient interactions. nih.gov

The chemical shifts of the ¹³C and ¹⁵N nuclei in this compound are highly sensitive to their local electronic environment. d-nb.info Analysis of these chemical shifts provides detailed information about the molecule's structure, including the effects of substituent groups and conformational changes. d-nb.info For example, the ¹³C chemical shifts in the sugar ring can indicate its pucker, while the ¹⁵N chemical shifts in the purine (B94841) base can reflect changes in hybridization and charge distribution upon protonation or binding to a target. researchgate.net

Relaxation properties, such as the spin-lattice (T1) and spin-spin (T2) relaxation times of the ¹³C and ¹⁵N nuclei, offer insights into the molecule's dynamics. mdpi.com These parameters are influenced by the molecule's rotational correlation time, which is related to its size and shape, as well as by internal motions. By measuring the relaxation rates of the labeled nuclei, researchers can probe the flexibility of different parts of the fludarabine molecule and how these dynamics change upon binding to a protein.

| Isotope | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹³C | 0 - 220 | Carbon skeleton, hybridization, electronic environment |

| ¹⁵N | 0 - 1000 | Nitrogen environment, hybridization, hydrogen bonding |

Heteronuclear NMR techniques are essential for studying isotopically labeled compounds like this compound. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful. pressbooks.pub A ¹H-¹⁵N HSQC spectrum correlates the chemical shifts of protons directly bonded to ¹⁵N atoms, providing a unique fingerprint of the molecule. protein-nmr.org.uk Each peak in the spectrum corresponds to a specific N-H group, and changes in the position or intensity of these peaks upon binding to a target can be used to map the interaction site. researchgate.net

Similarly, ¹³C NMR spectroscopy, including one-dimensional and two-dimensional techniques, provides detailed information about the carbon framework of the molecule. nih.gov In this compound, the labeled ¹³C atoms give rise to strong, specific signals that can be easily monitored. schd-shimadzu.com Combining these heteronuclear NMR methods allows for a comprehensive characterization of the labeled compound and its interactions at an atomic level of detail. nih.gov

| NMR Technique | Dimensionality | Information Obtained |

| ¹H-¹⁵N HSQC | 2D | Correlation of directly bonded ¹H and ¹⁵N nuclei, fingerprint of N-H groups. pressbooks.pubprotein-nmr.org.uk |

| ¹³C NMR | 1D/2D | Information on the carbon skeleton, chemical environment of each carbon atom. nih.gov |

| ¹H-¹³C HSQC | 2D | Correlation of directly bonded ¹H and ¹³C nuclei, assignment of protonated carbons. hmdb.ca |

Mass Spectrometry (MS) Techniques for Isotopic Tracing

Mass spectrometry is another cornerstone analytical technique where isotopically labeled compounds like this compound are of immense value. MS separates ions based on their mass-to-charge ratio, and the increased mass of the labeled compound allows it to be distinguished from its unlabeled counterpart.

The use of this compound as an internal standard is crucial for the accurate quantitative analysis of fludarabine and its metabolites in complex biological matrices, such as plasma or cell extracts. nih.govresearchgate.net By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly precise and accurate measurements. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose. nih.govscience.gov The method's linearity, precision, and accuracy are often validated over a specific concentration range. For instance, a validated method for fludarabine in human plasma demonstrated linearity from 0.2 to 250 ng/mL with excellent precision and accuracy. nih.gov This approach is essential for pharmacokinetic studies, where the concentration of a drug and its metabolites are monitored over time to understand its absorption, distribution, metabolism, and excretion. nih.gov

Isotope tracing studies using labeled compounds like this compound also allow researchers to follow the metabolic fate of the drug in research models. researchgate.netnih.gov By tracking the appearance of the isotopic label in various downstream metabolites, it is possible to elucidate the metabolic pathways involved in the drug's biotransformation. nih.gov This information is critical for understanding the drug's mechanism of action and for identifying any potentially active or toxic metabolites.

Mass Isotopomer Distribution (MID) Analysis for Pathway Tracing

Mass Isotopomer Distribution (MID) analysis is a technique that measures the relative abundances of different mass isotopomers of a compound after the administration of a stable isotope-labeled precursor. nih.gov By analyzing the pattern of isotopomer frequencies, researchers can determine the enrichment of the biosynthetic precursor pool and calculate the fraction of newly synthesized molecules. nih.gov

In the context of Fludarabine-¹³C₂,¹⁵N, MID analysis can be employed to trace the metabolic pathways influenced by fludarabine. For instance, studies have utilized ¹³C and ¹⁵N labeled substrates to track carbon and nitrogen flow through central carbon metabolism and into nucleotide biosynthesis. researchgate.netmdpi.comescholarship.org By introducing Fludarabine-¹³C₂,¹⁵N, researchers can simultaneously monitor the drug's metabolic fate and its impact on various pathways.

A typical workflow for such an analysis involves introducing the labeled compound to a biological system, such as cell cultures, and then extracting the metabolites. nih.gov These extracts are then analyzed by mass spectrometry to determine the mass isotopomer distributions of relevant metabolites. researchgate.net The resulting data provides insights into the relative activities of different metabolic pathways. For example, the incorporation of ¹³C and ¹⁵N from labeled glutamine can be used to trace its contribution to the TCA cycle and amino acid synthesis. mdpi.comresearchgate.net

The following table illustrates a hypothetical MID analysis for a downstream metabolite of fludarabine, showing the expected mass shifts due to the incorporation of the ¹³C and ¹⁵N labels.

| Mass Isotopomer | Description | Expected Mass Shift (vs. Unlabeled) | Relative Abundance (%) |

|---|---|---|---|

| M+0 | Unlabeled Metabolite | 0 | Variable |

| M+1 | Metabolite with one ¹³C or ¹⁵N | +1.00335 or +0.99703 | Variable |

| M+2 | Metabolite with two ¹³C atoms | +2.0067 | Variable |

| M+3 | Metabolite with two ¹³C and one ¹⁵N atom | +3.00373 | Variable |

This table is for illustrative purposes and the actual relative abundances would depend on the specific experimental conditions and the metabolic flux through the pathway.

High-Resolution MS and Tandem MS Approaches for Structural Characterization of Labeled Species

High-resolution mass spectrometry (HRMS) is essential for accurately distinguishing between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov Instruments like the Orbitrap can achieve resolutions high enough to separate ions with very small mass differences, such as those between a ¹³C-labeled and a ¹⁵N-labeled species. thermofisher.com This capability is crucial for resolving the complex isotopic patterns that arise in dual-labeling experiments with compounds like Fludarabine-¹³C₂,¹⁵N.

Tandem mass spectrometry (MS/MS) further enhances the structural characterization of labeled metabolites. frontiersin.org In an MS/MS experiment, a specific precursor ion (e.g., the M+3 isotopologue of a fludarabine metabolite) is selected and fragmented. The resulting fragment ions provide information about the location of the isotopic labels within the molecule. This allows researchers to pinpoint which parts of the molecule were derived from the labeled precursor.

For example, fragmentation of a Fludarabine-¹³C₂,¹⁵N-labeled nucleotide could reveal whether the labels are located on the purine base or the ribose sugar, providing direct evidence for the pathway of its synthesis. researchgate.net This level of detail is invaluable for constructing accurate models of metabolic flux.

The table below outlines the key features of HRMS and Tandem MS in the analysis of Fludarabine-¹³C₂,¹⁵N.

| Technique | Primary Function | Information Gained | Relevance to Fludarabine-¹³C₂,¹⁵N |

|---|---|---|---|

| High-Resolution MS (HRMS) | Accurate mass measurement | Elemental composition, distinction between isotopologues | Resolves ¹³C and ¹⁵N labeled species from unlabeled and other isotopologues. thermofisher.com |

| Tandem MS (MS/MS) | Structural elucidation | Location of isotopic labels within a molecule | Determines the specific atoms in metabolites that are derived from Fludarabine-¹³C₂,¹⁵N. frontiersin.org |

Coupled Analytical Platforms Integrating Isotope Tracing (e.g., LC-MS/MS, GC-MS)

To analyze the complex mixtures of metabolites found in biological samples, mass spectrometers are typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.gov These coupled platforms, such as LC-MS/MS and GC-MS, are powerful tools for isotope tracing studies.

LC-MS/MS is particularly well-suited for the analysis of polar and non-volatile compounds like fludarabine and its metabolites. nih.govnih.gov The liquid chromatography step separates the different components of the mixture before they enter the mass spectrometer, reducing ion suppression and improving the accuracy of quantification. nih.gov Several LC-MS/MS methods have been developed for the quantification of fludarabine in plasma. nih.govnih.govnih.gov

GC-MS is another widely used platform, especially for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds, derivatization can be used to make them amenable to GC analysis. ucdavis.edu GC-MS can provide excellent chromatographic resolution and is often used in metabolic flux analysis studies. researchgate.net

The choice between LC-MS/MS and GC-MS depends on the specific metabolites of interest and the goals of the study. Both platforms can be used to analyze samples from experiments with Fludarabine-¹³C₂,¹⁵N to provide comprehensive data on the metabolic fate of the drug and its effects on cellular metabolism.

The following table summarizes the applications of these coupled analytical platforms in the context of Fludarabine-¹³C₂,¹⁵N research.

| Platform | Typical Analytes | Key Advantages | Application with Fludarabine-¹³C₂,¹⁵N |

|---|---|---|---|

| LC-MS/MS | Polar, non-volatile compounds (e.g., nucleotides, organic acids) | High specificity, sensitivity, and broad applicability. unil.ch | Quantification of Fludarabine-¹³C₂,¹⁵N and its metabolites in biological matrices like plasma. nih.govnih.gov |

| GC-MS | Volatile or derivatized non-volatile compounds (e.g., amino acids, fatty acids) | Excellent chromatographic resolution and established libraries for identification. ucdavis.edu | Analysis of metabolic pathways affected by fludarabine, such as amino acid and fatty acid metabolism. researchgate.net |

Applications in Metabolic and Biochemical Pathway Research

Elucidation of Intracellular Metabolic Fates and Fluxes of Fludarabine-¹³C₂,¹⁵N

The use of Fludarabine-¹³C₂,¹⁵N is instrumental in understanding how the drug is processed inside cells and how it influences various metabolic pathways.

Stable isotope tracing is a critical technique for dissecting the complexities of nucleotide metabolism. nih.gov By introducing Fludarabine-¹³C₂,¹⁵N into cellular systems, researchers can track the labeled carbon and nitrogen atoms as they are incorporated into different molecules. nih.govbiorxiv.org This allows for the precise mapping of the drug's influence on both de novo nucleotide synthesis and salvage pathways. nih.gov For instance, studies can follow the labeled atoms from Fludarabine-¹³C₂,¹⁵N to see how it competes with natural nucleosides and disrupts the production of DNA and RNA precursors. aacrjournals.org This approach provides a quantitative understanding of how the drug alters the flow of essential building blocks within the cell.

Research has shown that dual isotopic labeling with ¹³C and ¹⁵N can simultaneously quantify both carbon and nitrogen fluxes, offering a more comprehensive view of metabolic networks. nih.govnih.gov This is particularly valuable for studying the biosynthesis of amino acids and nucleotides, where both elements are crucial. nih.govbiorxiv.org For example, ¹³C,¹⁵N-labeled glutamine can be used to trace nitrogen transfers during transamination reactions and determine the relative contributions of glucose and glutamine to various metabolic pathways. mdpi.comresearchgate.net

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. d-nb.info The use of isotopically labeled substrates like Fludarabine-¹³C₂,¹⁵N enhances the precision and scope of MFA. nih.govbiorxiv.org By analyzing the distribution of ¹³C and ¹⁵N isotopes in various intracellular metabolites over time, researchers can calculate the flux through different metabolic pathways. mdpi.comresearchgate.net

This methodology allows for the detailed quantification of how Fludarabine-¹³C₂,¹⁵N affects central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net For example, studies have utilized ¹³C-labeled glucose and ¹³C,¹⁵N-labeled glutamine to investigate the metabolic rewiring in cancer cells upon treatment with drugs like fludarabine (B1672870). mdpi.com These experiments can reveal how the drug alters glucose and glutamine utilization for nucleotide synthesis and energy production. mdpi.com Bayesian MFA approaches, which integrate data from dual ¹³C and ¹⁵N labeling, provide a statistically robust platform to resolve both carbon and nitrogen fluxes simultaneously. nih.govbiorxiv.orgnih.gov

Table 1: Examples of Isotopes Used in Metabolic Flux Analysis

| Isotope Tracer | Metabolic Pathway(s) Investigated | Reference |

|---|---|---|

| D-Glucose (U-¹³C₆) | General carbon metabolism | creative-proteomics.com |

| D-Glucose (1,2-¹³C₂) | Glycolysis, Pentose Phosphate Pathway | mdpi.comcreative-proteomics.com |

| L-Glutamine (¹³C₅, ¹⁵N₂) | TCA cycle, amino acid and nucleotide biosynthesis | mdpi.comcreative-proteomics.com |

| ¹⁵N₁¹³C₃-Vitamin B5 | Acyl-CoA metabolism | nih.gov |

Investigation of Enzyme-Substrate Interactions and Reaction Mechanisms with Labeled Fludarabine

The isotopic labels in Fludarabine-¹³C₂,¹⁵N provide a unique window into its interactions with cellular enzymes.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rate of unlabeled fludarabine with that of Fludarabine-¹³C₂,¹⁵N, researchers can gain insights into the transition state of the enzymatic reaction. google.com A primary KIE, where the labeled atom is directly involved in bond breaking or formation, suggests that this step is rate-limiting. wikipedia.orggoogle.com Secondary KIEs, where the labeled atom is not directly involved in the bond-breaking/forming step, can provide information about changes in the geometry and vibrational environment of the substrate as it binds to the enzyme. wikipedia.orggoogle.com These studies are crucial for understanding the precise mechanism of enzymatic catalysis. google.com

Table 2: Representative Enzyme Turnover Numbers

| Enzyme | Substrate | Turnover Number (per second) |

|---|---|---|

| Carbonic Anhydrase | CO₂ | 600,000 |

| Lysozyme | Polysaccharide | 0.5 |

Note: These are general examples and not specific to Fludarabine. The turnover number is dependent on various factors including temperature. harvard.edu

Dynamics of Cellular Uptake, Intracellular Activation, and Accumulation of Fludarabine

The journey of fludarabine from outside the cell to its active form inside is a multi-step process that can be meticulously tracked using Fludarabine-¹³C₂,¹⁵N. Fludarabine is taken up by cells via nucleoside transporters, such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). nih.govnih.gov Once inside, it is phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, F-ara-ATP. nih.gov

By using Fludarabine-¹³C₂,¹⁵N and measuring the time course of the appearance of its labeled metabolites (F-ara-AMP, F-ara-ADP, and F-ara-ATP) within the cell, researchers can quantify the rates of uptake, phosphorylation, and accumulation. ashpublications.orgnih.gov These studies have revealed significant interindividual variability in the expression of transporter and enzyme genes, which can lead to more than a tenfold difference in F-ara-ATP accumulation among individuals. nih.gov Such quantitative data is crucial for understanding the factors that determine cellular sensitivity and resistance to the drug.

Dephosphorylation and Rephosphorylation Pathways of Fludarabine

Fludarabine is administered as a phosphorylated prodrug, fludarabine phosphate (F-ara-AMP), which must undergo metabolic transformation to become active. tandfonline.com The use of Fludarabine-¹³C₂,¹⁵N allows for the precise study of this multi-step process.

Dephosphorylation:

Upon administration, F-ara-AMP is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A). tandfonline.comhres.ca This conversion is a prerequisite for cellular uptake. researchgate.net The primary enzymes responsible for this dephosphorylation are plasma phosphatases and membrane-bound ecto-5'-nucleotidases (CD73). conicet.gov.ar Studies in chronic lymphocytic leukemia (CLL) have shown that the expression of CD73 can influence the availability of F-ara-A for cellular uptake, with lower expression potentially leading to better treatment outcomes. nih.gov

Rephosphorylation:

Once inside the cell, F-ara-A must be rephosphorylated to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP), to exert its cytotoxic effects. hres.caplos.org This is a sequential process catalyzed by several intracellular kinases:

Monophosphorylation: Deoxycytidine kinase (dCK) is the rate-limiting enzyme that catalyzes the initial phosphorylation of F-ara-A to F-ara-AMP. plos.orgaacrjournals.org The activity of dCK is a critical determinant of fludarabine efficacy. plos.org

Diphosphorylation: Adenylate kinase then converts F-ara-AMP to the diphosphate (B83284) form, F-ara-ADP. tandfonline.com

Triphosphorylation: Finally, nucleoside diphosphate kinase phosphorylates F-ara-ADP to the active F-ara-ATP. tandfonline.com

Research has demonstrated that resistance to fludarabine can be attributed to decreased activity of dCK. aacrjournals.org For instance, in a study on the human promyelocytic cell line HL-60, fludarabine-resistant cells (HL60/Fara-A) exhibited a dCK activity that was approximately 60% of that in the parental cell line. aacrjournals.org Conversely, the activity of dephosphorylating enzymes, such as 5'-nucleotidases (5'-NT), can inactivate F-ara-AMP, and their overexpression can contribute to drug resistance. aacrjournals.orgfda.gov The balance between the activity of dCK and 5'-NTs is therefore crucial in determining the intracellular concentration of active F-ara-ATP and, consequently, the sensitivity of cancer cells to fludarabine. conicet.gov.ar

| Pathway Step | Enzyme(s) Involved | Location | Significance in Fludarabine Metabolism |

|---|---|---|---|

| Dephosphorylation | Plasma phosphatases, ecto-5'-nucleotidase (CD73) | Plasma | Converts the prodrug F-ara-AMP to the transportable F-ara-A form. tandfonline.comhres.caconicet.gov.ar |

| Rephosphorylation (Mono) | Deoxycytidine kinase (dCK) | Intracellular | Rate-limiting step for the activation of fludarabine; reduced activity leads to resistance. plos.orgaacrjournals.org |

| Rephosphorylation (Di) | Adenylate kinase | Intracellular | Intermediate step in the formation of the active triphosphate. tandfonline.com |

| Rephosphorylation (Tri) | Nucleoside diphosphate kinase | Intracellular | Final step to produce the active cytotoxic metabolite, F-ara-ATP. tandfonline.com |

Research into Transport Mechanisms Influencing Cellular Permeation

The cellular uptake of F-ara-A is a critical step that is mediated by specific nucleoside transporter (NT) proteins. nih.gov These transporters belong to two main families: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). haematologica.org The use of isotopically labeled fludarabine, such as Fludarabine-¹³C₂,¹⁵N, is instrumental in studying the kinetics and specificity of these transporters.

Key Transporters Involved in Fludarabine Uptake:

Human Equilibrative Nucleoside Transporter 1 (hENT1): This transporter is a major contributor to fludarabine uptake in various cancer cells, including those of CLL. haematologica.orgashpublications.org

Human Equilibrative Nucleoside Transporter 2 (hENT2): hENT2 also plays a significant role in fludarabine transport. nih.govashpublications.org Studies have shown a correlation between hENT2 protein expression and the ex vivo sensitivity of CLL cells to fludarabine. ashpublications.org

Human Concentrative Nucleoside Transporter 3 (hCNT3): This transporter has also been identified as a mediator of fludarabine uptake. tandfonline.comnih.govhaematologica.org However, some studies have noted that while hCNT3 mRNA may be expressed in CLL cells, the protein can be localized in the cytoplasm rather than the plasma membrane, limiting its role in drug transport in those cases. nih.gov

The expression and activity of these transporters can vary significantly among individuals and cancer cell types, which can influence the clinical efficacy of fludarabine. nih.govhaematologica.org For example, research has shown that in CLL cells, fludarabine accumulation is predominantly mediated by ENT-type transporters, and their activity is directly correlated with the drug's cytotoxicity. haematologica.org

| Transporter | Family | Role in Fludarabine Uptake | Clinical Relevance in CLL |

|---|---|---|---|

| hENT1 | Equilibrative | Major transporter of fludarabine into cells. haematologica.orgashpublications.org | Its activity is correlated with fludarabine cytotoxicity. haematologica.org |

| hENT2 | Equilibrative | Significant contributor to fludarabine transport. nih.govashpublications.org | Protein expression levels correlate with ex vivo sensitivity to fludarabine. ashpublications.org |

| hCNT3 | Concentrative | Mediates fludarabine uptake. tandfonline.comnih.govhaematologica.org | Elevated mRNA expression has been associated with a lower complete response rate in some studies. nih.gov |

Molecular and Cellular Mechanistic Studies

Investigating Fludarabine's Influence on Cellular Response and Signaling Pathways

Effects on Gene Expression and Protein Synthesis at a Biochemical Level

The stable isotope-labeled compound Fludarabine-13C2,15N, through its active triphosphate metabolite, 2-fluoro-ara-ATP, exerts significant effects on gene expression and protein synthesis. Research indicates that a primary mechanism of action, particularly in quiescent cells like those in chronic lymphocytic leukemia (CLL), is the inhibition of RNA transcription. nih.gov This disruption of mRNA synthesis leads to a subsequent decrease in the levels of specific cellular proteins essential for cell survival. nih.gov The termination of transcription is considered a key cytotoxic event, potentially more critical than the inhibition of DNA synthesis in non-proliferating cancer cells. nih.gov

Studies have demonstrated that this inhibition of RNA synthesis by fludarabine (B1672870) results in the diminishment of certain cellular proteins. nih.gov This effect on protein levels is not necessarily due to a direct inhibition of the protein synthesis machinery itself, but rather a consequence of the reduced availability of mRNA templates. nih.gov The combination of fludarabine with other inhibitors of RNA synthesis or protein synthesis has been shown to enhance its cytotoxic effects, supporting the significance of this mechanism. nih.gov

Furthermore, fludarabine phosphate (B84403) has been observed to affect the levels of key regulatory proteins, such as the MYC oncoprotein. In neuroendocrine prostate cancer cells, fludarabine treatment led to a concentration-dependent decrease in N-MYC protein levels and the downregulation of MYC target genes. researchgate.net This suggests that beyond general transcription inhibition, fludarabine can modulate specific pathways that control cellular proliferation and survival by altering the expression of critical regulatory proteins.

| Cellular Process | Effect of this compound | Biochemical Consequence |

| RNA Transcription | Inhibition | Reduced synthesis of mRNA templates nih.gov |

| Protein Synthesis | Indirect Inhibition | Depletion of proteins required for cell survival due to lack of mRNA nih.gov |

| Specific Gene Regulation | Downregulation of MYC target genes | Decreased levels of N-MYC protein researchgate.net |

Elucidation of Biochemical Resistance Mechanisms in Preclinical Model Systems

Resistance to fludarabine is a significant clinical challenge, and preclinical models have been instrumental in elucidating the underlying biochemical mechanisms. nih.govrsc.org These resistance mechanisms often involve alterations in the metabolic pathways responsible for activating the prodrug or in the cellular processes targeted by its active form. rsc.org

Role of Deoxycytidine Kinase (dCK) Deficiency in Resistance

A primary and well-documented mechanism of resistance to fludarabine is the deficiency or downregulation of deoxycytidine kinase (dCK). nih.govsnmjournals.orgsnmjournals.org dCK is the rate-limiting enzyme responsible for the initial phosphorylation of fludarabine to its active monophosphate form (F-ara-AMP). nih.gov

In various preclinical models, including those for mantle cell lymphoma and promyelocytic leukemia, acquired resistance to fludarabine is frequently associated with a marked reduction or complete loss of dCK protein and activity. nih.govaacrjournals.org This deficiency prevents the intracellular accumulation of the active triphosphate metabolite, rendering the cells insensitive to the drug's cytotoxic effects. nih.gov Studies have shown that cells made resistant to fludarabine exhibit significantly diminished dCK activity and protein levels compared to their sensitive parental counterparts. nih.govaacrjournals.org This dCK deficiency often leads to cross-resistance to other nucleoside analogs that also rely on dCK for their activation, such as cytarabine (B982) and cladribine (B1669150). nih.govaacrjournals.org

| Cell Line Model | Change in dCK | Consequence |

| Mantle Cell Lymphoma (Mino/FR) | Marked downregulation/absence of dCK protein nih.gov | High-level resistance to fludarabine and cross-resistance to other antinucleosides nih.gov |

| Promyelocytic Leukemia (HL60/Fara-A) | Moderately reduced dCK activity aacrjournals.org | Resistance to fludarabine aacrjournals.org |

| Promyelocytic Leukemia (HL60/CdA) | Drastically diminished dCK activity and no detectable protein aacrjournals.org | High resistance to cladribine and cross-resistance to fludarabine aacrjournals.org |

Alterations in Key Nucleotide Metabolism Enzymes Leading to Resistance Phenotypes

Beyond dCK deficiency, alterations in other enzymes involved in nucleotide metabolism can contribute to fludarabine resistance. These enzymes can affect the balance of nucleotide pools, the degradation of the drug, or the activity of its targets. aacrjournals.orgaacrjournals.org

One such enzyme is 5'-nucleotidase (5'-NT), which can dephosphorylate F-ara-AMP, thereby inactivating the drug. While not always a primary driver, increased 5'-NT activity could potentially contribute to resistance. aacrjournals.org However, in some resistant cell lines, the expression of 5'-NT mRNA was not significantly elevated, suggesting other mechanisms are more dominant. aacrjournals.org

Another critical enzyme is ribonucleotide reductase (RNR), which is a target of the active diphosphate (B83284) form of fludarabine. drugbank.commdpi.com Altered regulation or mutation of RNR could be a mechanism of resistance. aacrjournals.org Furthermore, global metabolic profiling of acute myeloid leukemia (AML) cells has shown that disruption of nucleotide metabolism, leading to the depletion of intracellular nucleotide pools, can sensitize cells to nucleoside analogs. aacrjournals.org Conversely, adaptations in these metabolic pathways could confer resistance. For instance, fludarabine-resistant mantle cell lymphoma cells showed an upregulation of several enzymes involved in the de novo synthesis of nucleotides, potentially compensating for the effects of the drug. nih.gov

| Enzyme/Pathway | Alteration in Resistant Cells | Effect on Fludarabine Action |

| 5'-Nucleotidase (5'-NT) | Potentially increased activity (though not always observed) aacrjournals.org | Increased inactivation of F-ara-AMP aacrjournals.org |

| Ribonucleotide Reductase (RNR) | Potential mutation or altered regulation aacrjournals.org | Reduced sensitivity to the inhibitory effects of F-ara-ADP aacrjournals.orgmdpi.com |

| De novo Nucleotide Synthesis Enzymes | Upregulation nih.gov | Compensates for nucleotide pool disruption caused by fludarabine nih.gov |

| Nucleoside Transporters (e.g., hCNT3) | High expression of SLC28A3 (encoding hCNT3) associated with poor response por-journal.com | May influence intracellular drug concentration and treatment outcome por-journal.com |

Preclinical Research Paradigms Utilizing Labeled Fludarabine

In Vitro Cell Culture Model Systems for Mechanistic Research

Application in Human and Murine Cell Lines for Biochemical Pathway Analysis

The primary mechanism of fludarabine (B1672870) involves its intracellular phosphorylation to the active triphosphate form, F-ara-ATP, which inhibits DNA synthesis. nih.gov By using Fludarabine-13C2,15N, the efficiency of this bioactivation process can be meticulously studied in various cancer cell lines.

In a typical experiment, human or murine leukemia cell lines (e.g., CCRF-CEM, L1210) are cultured with this compound. hres.ca At specified time points, cell lysates are collected and subjected to analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the detection and quantification of the labeled parent compound and its metabolites.

The key analytical advantage is the ability to distinguish the exogenously supplied drug from endogenous nucleosides. The ¹³C and ¹⁵N labels provide a distinct mass shift, enabling researchers to:

Trace Metabolic Activation: Quantify the rate of conversion of this compound to its monophosphate (F-ara-AMP), diphosphate (B83284) (F-ara-ADP), and the active triphosphate (F-ara-ATP) forms. nih.gov

Analyze DNA Incorporation: Determine the extent to which F-ara-AMP, derived from the labeled drug, is incorporated into the DNA of cancer cells, leading to chain termination. nih.govashpublications.org

Investigate Resistance Mechanisms: In cell lines resistant to fludarabine, this method can pinpoint defects in the metabolic activation pathway, such as reduced activity of deoxycytidine kinase, the primary enzyme responsible for the initial phosphorylation. mdpi.com

The data generated from these studies can be compiled to compare metabolic efficiencies across different cell lines, as illustrated in the hypothetical data table below.

| Cell Line | Drug Form | Isotopic Enrichment (%) | Pathway Flux (pmol/10^6 cells/hr) |

| Human T-lymphoblast (CCRF-CEM) | This compound | 99 | - |

| F-ara-AMP-13C2,15N | 85 | 150 | |

| F-ara-ATP-13C2,15N | 70 | 95 | |

| Murine Leukemia (L1210) | This compound | 99 | - |

| F-ara-AMP-13C2,15N | 92 | 180 | |

| F-ara-ATP-13C2,15N | 81 | 110 | |

| Fludarabine-Resistant CCRF-CEM | This compound | 99 | - |

| F-ara-AMP-13C2,15N | 15 | 25 | |

| F-ara-ATP-13C2,15N | 5 | 8 | |

| This table is illustrative and represents the type of data that can be generated from stable isotope tracing experiments. |

Use in Co-Culture Systems for Microenvironmental Interaction Studies

It is well-established that the tumor microenvironment, which includes stromal cells, endothelial cells, and secreted factors, can protect cancer cells from chemotherapy-induced apoptosis. oncotarget.comresearchgate.netnih.gov Co-culture systems that mimic these interactions are crucial for understanding drug resistance.

In this paradigm, cancer cells, such as primary Chronic Lymphocytic Leukemia (CLL) cells, are cultured together with bone marrow stromal cells (BMSCs) or endothelial cells (like HUVECs). oncotarget.comresearchgate.netnih.govashpublications.org The addition of this compound to these systems allows researchers to investigate how cellular crosstalk affects the drug's uptake and metabolism. Studies have shown that co-culture with BMSCs can significantly inhibit fludarabine-induced apoptosis in CLL cells. oncotarget.comashpublications.org

Using the labeled compound, researchers can determine if this protection is due to:

Reduced uptake of this compound into the CLL cells.

Inhibited metabolic activation of the drug to F-ara-ATP-13C2,15N.

Upregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) that counteract the effects of the incorporated labeled drug. oncotarget.com

Mass spectrometry analysis of CLL cells separated from the co-culture can quantify the levels of labeled F-ara-ATP, providing direct evidence of altered drug metabolism within the protective niche. oncotarget.com

| Culture Condition | Cell Type | Labeled F-ara-ATP (Relative Abundance) | Apoptosis Rate (%) |

| Monoculture | CLL | 100 | 45 |

| Co-culture with BMSCs | CLL | 35 | 15 |

| This table illustrates the potential impact of the microenvironment on fludarabine activation, based on findings from co-culture studies. oncotarget.comresearchgate.netashpublications.org |

Ex Vivo Tissue and Organ Slice Methodologies for Metabolic Profiling

Ex vivo models, using freshly isolated patient or animal tissues, bridge the gap between in vitro cell cultures and in vivo studies. frontiersin.orgmdpi.com These models preserve the complex three-dimensional architecture and cellular heterogeneity of the original tissue, offering a more physiologically relevant context for studying drug metabolism. frontiersin.orgacs.org

Precision-cut tissue slices from tumors, liver, or other organs can be cultured for short periods and treated with this compound. This approach is particularly valuable for:

Assessing Tissue-Specific Metabolism: The activation of nucleoside analogs can vary significantly between different tissues due to varying expression levels of metabolic enzymes. acs.org By incubating tissue slices from a tumor and from the liver of the same animal with this compound, one can directly compare the rate of F-ara-ATP-13C2,15N formation.

Predicting Individualized Drug Response: Using tumor tissue obtained from a biopsy, this method holds potential for personalized medicine, allowing for an assessment of how effectively a patient's tumor can activate the drug before treatment begins. frontiersin.org

After incubation, metabolites are extracted from the tissue slices and analyzed by LC-MS to quantify the labeled species. This provides a snapshot of the drug's metabolic profile in an environment that maintains native cell-cell interactions. mdpi.com

Advanced Animal Model Applications for Mechanistic Insights and Pathway Tracing

Animal models are essential for understanding the pharmacokinetics and systemic metabolic effects of a drug in a whole organism. Stable isotope tracing with compounds like this compound provides a powerful method to follow the drug's journey in vivo. springernature.comnih.govresearchgate.net

Isotopic Tracing in Small Animal Models for De Novo Metabolic Pathway Analysis

In vivo stable isotope tracing involves administering this compound to a small animal model, such as a mouse bearing a tumor xenograft. springernature.comnih.gov The labeled drug is typically delivered via intravenous infusion or intraperitoneal injection. e-acnm.orgf1000research.com After a designated time, tissues of interest (tumor, liver, plasma, etc.) are harvested, and metabolites are extracted for MS analysis. springernature.comresearchgate.net

This methodology enables researchers to:

Determine Pharmacokinetic Parameters: Track the distribution, metabolism, and clearance of the labeled drug and its metabolites throughout the body.

Analyze Tumor-Specific Metabolism: Compare the levels of F-ara-ATP-13C2,15N in tumor tissue versus healthy tissues. This can reveal a therapeutic window, where the drug is preferentially activated in cancer cells. springernature.com

Trace DNA Incorporation In Vivo: By isolating DNA from the tissues and using sensitive mass spectrometry techniques, it is possible to detect and quantify the incorporation of the ¹³C and ¹⁵N labeled nucleoside into the genetic material of the cells in a living organism. pnas.orgresearchgate.nettera.org

The dual-labeling with ¹³C and ¹⁵N in this compound provides robust data, as the fate of both the carbon skeleton and the nitrogen of the purine (B94841) ring can be followed, confirming the structural integrity of the molecule during its metabolic journey.

Methodological Considerations for In Vivo Stable Isotope Studies

Conducting in vivo stable isotope tracing studies requires careful planning to ensure the data is accurate and interpretable. nih.govnih.gov

Key considerations include:

Tracer Administration: The method of delivery (bolus injection vs. continuous infusion) can significantly affect the labeling patterns and must be chosen based on the experimental question. nih.gove-acnm.org A continuous infusion is often preferred to achieve a metabolic steady-state. springernature.com

Isotopic Enrichment: The administered dose must be sufficient to achieve detectable isotopic enrichment in downstream metabolites without disrupting the normal physiological pools of endogenous molecules. nih.gov

Sample Collection and Processing: Tissues must be snap-frozen immediately upon harvesting to quench all metabolic activity, preserving the in vivo state of the metabolites. springernature.com

Analytical Techniques: High-resolution mass spectrometry is essential to accurately resolve the isotopologues (molecules differing only in their isotopic composition) and quantify their relative abundance. nih.gov

Data Interpretation: The complex labeling patterns that can arise from metabolic recycling and exchange between different organs must be carefully considered during data analysis. nih.govnih.gov

By adhering to these methodological principles, the use of this compound in animal models can yield invaluable insights into its mechanism of action and metabolic fate in a physiological context, guiding further clinical development.

Computational and Modeling Approaches in Conjunction with Isotopic Data

Development and Application of Metabolic Flux Analysis (MFA) Software and Algorithms

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular reactions. wikipedia.org The use of stable isotopes like 13C and 15N is central to MFA, as the pattern of isotope incorporation into downstream metabolites provides the necessary constraints to calculate fluxes throughout a metabolic network. wikipedia.orgcreative-proteomics.com Experiments may be conducted at an isotopic steady state or, more recently, using isotopically non-stationary methods (INST-MFA), which track the dynamic labeling of metabolites over time. vanderbilt.edunih.gov

The complexity of MFA necessitates specialized software to manage metabolic models, process isotopic data, and perform the required numerical optimizations. wikipedia.org A variety of software packages have been developed to facilitate these analyses, each with specific features and applications. For instance, studies investigating the metabolic effects of drugs like fludarabine (B1672870) can use these tools to analyze how the drug alters cellular metabolism, by tracing the flow of atoms from labeled substrates. mdpi.comresearchgate.net

Several key software tools and algorithms have been developed to support MFA:

13CFLUX2 : A high-performance software suite for designing and evaluating 13C labeling experiments. It uses a specialized language (FluxML) and supports high-performance computing to handle large-scale metabolic networks. researchgate.net

INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based software capable of both steady-state MFA and isotopically non-stationary MFA (INST-MFA). wikipedia.orgvanderbilt.edu It provides a comprehensive environment for model construction, simulation, and flux estimation.

OpenMebius : An open-source software specifically designed for INST-MFA. nih.gov It allows for the auto-generation of metabolic models and has been shown to provide high precision in flux determination. nih.gov

OpenFlux : An open-source modeling software for 13C-based MFA, designed for user-friendly operation. ucdavis.edu

FreeFlux : A Python-based package designed for both steady-state and transient flux analysis, aiming to improve computational efficiency for large datasets. acs.org

These tools automate the process of converting raw mass spectrometry data on mass isotopomer distributions into comprehensive flux maps, which depict the flow of metabolites through the cell's biochemical pathways. vanderbilt.edu

Table 1: Metabolic Flux Analysis (MFA) Software This table summarizes various software tools used for analyzing isotopic labeling data in metabolic studies.

| Software | Key Features | Primary Application | Source(s) |

| 13CFLUX2 | High-performance computing, FluxML language | Steady-state 13C-MFA | researchgate.net |

| INCA | MATLAB-based, supports INST-MFA | Steady-state and Non-stationary MFA | wikipedia.orgvanderbilt.edu |

| OpenMebius | Open-source, auto-generates models | Isotopically Non-stationary 13C-MFA | nih.gov |

| OpenFlux | Open-source, user-friendly interface | Steady-state 13C-MFA | ucdavis.edu |

| FreeFlux | Python package, computationally efficient | Steady-state and Non-stationary MFA | acs.org |

| Metran | Tracer experiment design, statistical analysis | 13C-MFA | researchgate.net |

| mfapy | Python package, flexible and extensible | 13C-MFA | researchgate.net |

Computational Biology for Metabolic Pathway Reconstruction and Simulation

Beyond calculating fluxes, computational biology plays a critical role in reconstructing and simulating the metabolic networks themselves. This process begins with a genome-scale metabolic reconstruction, which is a comprehensive map of all known metabolic reactions in an organism, derived from genomic and literature data. bham.ac.uk

These reconstructions, often referred to as genome-scale models (GEMs) or constraint-based models (CBMs), serve as the scaffold for MFA. nih.govplos.org Algorithms are used to curate and refine these models, ensuring they are biochemically and thermodynamically accurate. bham.ac.uk

The process typically involves these steps:

Model Reconstruction : A draft model is created using automated pipelines like KBase, which leverages genomic data. mdpi.com This model contains metabolites, reactions, and the genes that code for the associated enzymes. bham.ac.ukmdpi.com

Model Curation : The model is refined using experimental data. For example, data from isotopic tracer experiments, such as those using Fludarabine-13C2,15N or other labeled molecules, can validate reaction pathways and reveal novel metabolic activities. bham.ac.ukplos.org

Simulation : Techniques like Flux Balance Analysis (FBA) are used to simulate the flow of metabolites through the network under different conditions. nih.gov By incorporating isotopic data, these simulations become much more accurate, moving from predicting possible flux distributions to quantifying actual in vivo fluxes. nih.govplos.org

In a study investigating the metabolic impact of fludarabine on lymphoma cells, researchers used isotopically labeled glucose and glutamine to trace carbon and nitrogen flow. mdpi.comresearchgate.net The resulting data on metabolite labeling patterns would be interpreted using a computational model of the relevant pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle) to simulate how fludarabine disrupts these central metabolic processes. mdpi.com This approach allows for the identification of specific enzymatic steps or pathways that are targeted by the drug.

Table 2: Computational Approaches for Pathway Reconstruction and Simulation This table outlines common computational methods used to build and analyze metabolic models with isotopic data.

| Approach | Description | Purpose in Isotopic Studies | Source(s) |

| Genome-Scale Models (GEMs) | Comprehensive reconstructions of an organism's metabolism based on genomic data. | Provide the network scaffold for mapping isotopic tracer data. | bham.ac.ukplos.org |

| Constraint-Based Modeling (CBM) | A framework for analyzing and simulating metabolic networks using constraints like mass balance. | Uses isotopic data as additional constraints to narrow the range of possible flux solutions. | nih.govplos.org |

| Flux Balance Analysis (FBA) | A mathematical method to predict metabolic flux distribution by optimizing an objective function (e.g., growth). | Can be integrated with MFA (as 13C-MFA) to provide quantitative flux values instead of just predictions. | mdpi.com |

| Kinetic Modeling | Dynamic models that describe temporal changes in metabolite concentrations and fluxes using kinetic parameters. | Can utilize non-stationary isotopic data to understand the dynamic response of a system to stimuli. | mdpi.comfrontiersin.org |

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) from Isotopic Experiments

To gain a holistic understanding of how a compound like fludarabine affects cellular function, it is often necessary to integrate data from multiple "omics" layers. researchgate.net While metabolomics using isotopic tracers reveals the functional output of metabolic pathways, proteomics provides information on the expression levels of the enzymes that catalyze these reactions. mdc-berlin.defrontiersin.org

Integrating these datasets can reveal regulatory mechanisms that would be invisible to a single omics approach. researchgate.net For example, a change in a metabolic flux measured with this compound might be explained by an observed change in the abundance of a key enzyme measured by proteomics.

Key strategies for integrating multi-omics data from isotopic experiments include:

Correlation Analysis : This is a straightforward method to identify relationships between different omics datasets. For instance, researchers can correlate changes in metabolite labeling patterns (metabolomics) with changes in protein expression (proteomics) following drug treatment. frontiersin.org

Network-Based Integration : Data from different omics layers can be mapped onto metabolic pathway maps or protein-protein interaction networks. nih.gov This visualization can highlight how changes at the protein level propagate to affect metabolic function. researchgate.net

Mathematical Modeling : Advanced computational models can formally integrate multi-omics data. For example, proteomic data on enzyme levels can be used to constrain the maximum flux rates in an FBA model, leading to more accurate predictions of the metabolic state. frontiersin.org

Table 3: Multi-Omics Integration in Isotopic Experiments This table describes strategies for combining different types of biological data derived from isotopic experiments.

| Integration Strategy | Description | Example Application | Source(s) |

| Correlation Analysis | Statistical methods (e.g., Pearson correlation) to find associations between omics datasets. | Correlating the abundance of a 15N-labeled metabolite with the expression level of its synthesizing enzyme. | frontiersin.org |

| Network-Based Visualization | Mapping proteomics and metabolomics data onto known biological pathways. | Visualizing how fludarabine-induced changes in enzyme expression (proteomics) align with altered flux patterns (metabolomics). | nih.govresearchgate.net |

| Integrated Mathematical Modeling | Using one type of omics data (e.g., proteomics) to constrain a model that predicts another (e.g., metabolomics). | Incorporating protein abundance data into a GEM to improve the accuracy of flux predictions from isotopic labeling data. | frontiersin.orgresearchgate.net |

Future Directions and Emerging Research Avenues for Fludarabine 13c2,15n

Development of Novel Isotopic Labeling Strategies and Advanced Tracer Design

The utility of Fludarabine-13C2,15N as a research tool is fundamentally linked to the sophistication of its design and synthesis. Future research will focus on creating more advanced tracer designs to answer increasingly complex biological questions.

Novel synthetic methodologies are being explored to allow for the precise, position-specific incorporation of 13C and 15N isotopes within the fludarabine (B1672870) molecule. This will enable researchers to trace the metabolic fate of different parts of the molecule independently, providing a more granular understanding of its biotransformation. Furthermore, the development of multi-isotope labeling strategies, where additional stable isotopes like deuterium (B1214612) (2H) are incorporated, could provide even more detailed insights into reaction mechanisms and metabolic pathways.

Advanced tracer design also extends to the development of "smart" tracers that are activated or change their properties in response to specific physiological conditions. For example, a this compound tracer could be designed to be taken up and metabolized only by cells with a specific enzymatic profile, allowing for highly targeted in vivo studies.

Table 1: Potential Novel Isotopic Labeling Strategies for Fludarabine Analogs

| Labeling Strategy | Rationale and Potential Application |

| Position-Specific Labeling | Allows for the differential tracking of the purine (B94841) ring and the sugar moiety, providing insights into specific metabolic cleavage points. |

| Multi-Isotope Labeling (e.g., 13C, 15N, 2H) | Enables more complex metabolic flux analysis and the study of kinetic isotope effects to elucidate enzymatic mechanisms. |

| "Smart" Tracer Design | Development of tracers that are selectively activated by specific enzymes or cellular conditions for targeted metabolic profiling. |

| Combinatorial Isotopic Labeling | Synthesis of a library of Fludarabine isotopologues to simultaneously probe multiple metabolic pathways. |

Integration with Emerging Analytical Technologies and Imaging Modalities for Molecular Tracing

The full potential of this compound can be realized through its integration with cutting-edge analytical and imaging technologies. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the current mainstays for detecting stable isotope-labeled compounds, emerging techniques promise to provide unprecedented spatial and temporal resolution in molecular tracing.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules in tissue sections. The use of this compound in conjunction with MSI could enable researchers to map the distribution of the drug and its metabolites within tumors and other tissues with high precision. This could provide critical information on drug penetration, target engagement, and mechanisms of resistance.

Another exciting frontier is the adaptation of Fludarabine for use with in vivo imaging modalities. While the 13C and 15N isotopes are not radioactive, their presence can be detected by specialized imaging techniques. Furthermore, the insights gained from this compound tracer studies can inform the development of positron emission tomography (PET) tracers, such as [18F]-Fludarabine, for clinical applications. nih.govcreative-proteomics.comntnu.nonih.govconsensus.app Preclinical and initial human studies have shown that [18F]-Fludarabine PET imaging can be a promising tool for visualizing lymphoma and other hematological malignancies with high specificity. nih.govcreative-proteomics.comntnu.nonih.govconsensus.app

Table 2: Emerging Analytical and Imaging Technologies for this compound Research

| Technology | Application in this compound Research |

| Mass Spectrometry Imaging (MSI) | High-resolution mapping of the spatial distribution of this compound and its metabolites in tissues. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the confident identification and quantification of labeled metabolites in complex biological matrices. |

| Advanced NMR Techniques | In vivo spectroscopy to non-invasively monitor the metabolism of this compound in real-time. |

| Correlative Imaging Techniques | Combining MSI with other imaging modalities (e.g., microscopy) to link metabolic information with cellular morphology. |

Expansion into Other Biochemical Systems and Disease Models for Fundamental Research

While fludarabine is primarily known for its use in oncology, its mechanism of action as a purine analog suggests that this compound could be a valuable tool for studying a broader range of biochemical systems and disease models.

Future research could see the application of this compound to investigate inborn errors of purine and pyrimidine (B1678525) metabolism. thermofisher.comnih.gov By tracing the metabolic fate of the labeled compound, researchers could identify enzymatic deficiencies and aberrant metabolic pathways associated with these genetic disorders. This could lead to a better understanding of disease pathogenesis and the development of novel therapeutic strategies.

The immunosuppressive properties of fludarabine also open up avenues for its use in studying autoimmune diseases. google.comtaylorfrancis.com this compound could be used as a tracer to investigate the metabolic reprogramming of immune cells in conditions such as rheumatoid arthritis or lupus. This could reveal novel metabolic vulnerabilities of pathogenic immune cells that could be targeted therapeutically.

Furthermore, the role of nucleotide metabolism in parasitic infections is another promising area of research. nih.gov Many parasites rely on salvaging purines from their host, making the enzymes in this pathway attractive drug targets. This compound could be used to study purine salvage pathways in parasites and to screen for inhibitors of these essential metabolic processes.

Finally, recent studies have suggested a potential role for fludarabine in treating other cancers, such as neuroendocrine prostate cancer, by inducing reactive oxygen species. taylorfrancis.com The use of this compound in these contexts could help to elucidate the underlying mechanisms of action and identify biomarkers of response.

Establishment of Standardized Protocols for Isotopic Research Applications and Data Interpretation

To ensure the reproducibility and comparability of research findings, the establishment of standardized protocols for the use of this compound is crucial. This includes the development of consensus guidelines for experimental design, sample preparation, data acquisition, and data analysis.

Standardized protocols for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) are needed to ensure accurate and precise measurements of this compound and its metabolites in various biological matrices. The use of isotopically labeled internal standards is a key component of such protocols.

In the context of metabolic flux analysis, standardized computational models and software tools are required for the interpretation of complex isotopic labeling data. These models will need to account for the intricate network of metabolic reactions and the compartmentalization of metabolism within the cell. The development of user-friendly platforms for data analysis will be essential to make these powerful techniques accessible to a wider range of researchers.

Furthermore, the establishment of a centralized database of this compound tracer studies would facilitate data sharing and meta-analysis, accelerating the pace of discovery in this field.

Table 3: Key Areas for Standardization in this compound Research

| Area of Standardization | Importance and Key Considerations |

| Experimental Design | Guidelines for tracer administration, dosing, and sampling time points to ensure meaningful and reproducible results. |

| Sample Preparation | Standardized protocols for the extraction and processing of biological samples to minimize variability and ensure accurate quantification. |

| Analytical Methods | Validated and standardized LC-MS and NMR methods for the sensitive and specific detection of this compound and its metabolites. |

| Data Analysis and Interpretation | Development of consensus guidelines and computational tools for metabolic flux analysis and the interpretation of isotopic labeling patterns. |

| Reporting Standards | Minimum information to be reported in publications to ensure transparency and facilitate the comparison of results across different studies. |

Q & A

Basic Research Questions

Q. How can isotopic purity and labeling efficiency of Fludarabine- be validated experimentally?

- Methodological Answer : Isotopic purity can be confirmed via liquid chromatography-mass spectrometry (LC-MS) coupled with isotope ratio mass spectrometry (IRMS) to quantify and enrichment. Nuclear magnetic resonance (NMR) spectroscopy, specifically – HMBC experiments, can detect coupling constants (e.g., ) to verify labeling positions and structural integrity . For example, – couplings in pyrimidine derivatives have been resolved using 2D NMR techniques, with precision limits of ±0.02 Hz for measurements .

Q. What are optimal storage conditions for Fludarabine- to prevent isotopic exchange or degradation?

- Methodological Answer : Store lyophilized samples at in airtight, light-protected vials to minimize hydrolysis and isotopic scrambling. For solutions, use inert solvents (e.g., deuterated DMSO or methanol) and avoid repeated freeze-thaw cycles. Stability should be monitored via periodic LC-MS analysis to detect decomposition products or isotopic dilution .

Q. How can researchers mitigate matrix effects during isotopic analysis of Fludarabine- in biological samples?

- Methodological Answer : Employ solid-phase extraction (SPE) with columns optimized for nucleoside analogs (e.g., mixed-mode cation exchange). Pre-chromatographic separation using porous graphitic carbon (PGC) columns reduces interference from salts and organic acids, as demonstrated in δ analysis of aqueous nitrates . Validate recovery rates using spiked internal standards (e.g., -labeled uracil) .

Advanced Research Questions

Q. How can tracer studies using Fludarabine- be designed to map metabolic pathways in cancer cells?

- Methodological Answer : Combine pulse-chase labeling with time-resolved metabolomics. Expose cells to /-Fludarabine and track incorporation into downstream metabolites (e.g., triphosphate derivatives) via LC-HRMS. Use kinetic modeling to differentiate anabolic vs. catabolic pathways. For example, tracer studies in plants achieved 1.4‰ precision in δ measurements, enabling precise tracking of nitrogen flux .

Q. How should researchers address discrepancies in isotopic enrichment data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from differential metabolic rates or compartmentalization. Normalize data using tissue-specific recovery rates and correct for background natural abundance (0.366%). For in vivo studies, employ nested sampling designs to account for spatial heterogeneity, as recommended in ecosystem tracer studies . Statistical tools like ANOVA with Duncan’s post-hoc tests can identify significant variations in uptake .

Q. What advanced NMR techniques can elucidate conformational changes in Fludarabine- upon binding to target enzymes?

- Methodological Answer : Use – HSQC and HMBC experiments to detect chemical shift perturbations (CSPs) at binding interfaces. For example, -labeled pyrimidines exhibited measurable couplings (0.04–2 Hz) that correlate with tautomeric states . Molecular dynamics (MD) simulations can complement NMR data to model ligand-protein interactions.

Data Analysis and Interpretation

Q. How can researchers differentiate isotopic scrambling from true metabolic conversion in / tracer data?

- Methodological Answer : Implement dual-isotope labeling (e.g., in the ribose moiety and in the adenine ring) to track independent pathways. Use mass isotopomer distribution analysis (MIDA) to distinguish scrambling artifacts. For example, δ and δ covariation patterns in amino acids have resolved cross-talk between carbon and nitrogen metabolism .

Q. What statistical frameworks are recommended for analyzing low-abundance signals in complex biological matrices?

- Methodological Answer : Apply Bayesian hierarchical models to account for measurement uncertainty in low-signal regimes. Bootstrapping methods can estimate confidence intervals for δ values, as used in squid gladius studies (mean ± 0.4‰ SD) . Open-source tools like R or Python’s SciPy suite facilitate robust data processing .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.